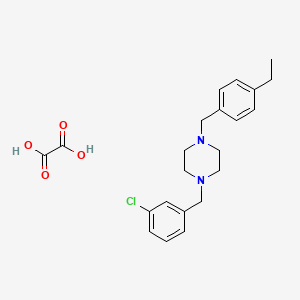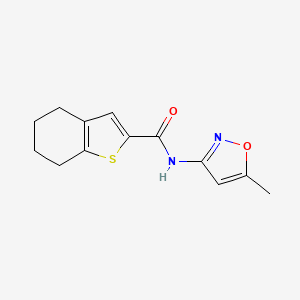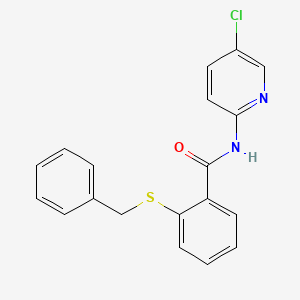![molecular formula C16H13N5O B5146249 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)
2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole, also known as CFI-400945, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole involves the inhibition of checkpoint kinase 1 (CHK1), a protein that plays a role in the DNA damage response. By inhibiting CHK1, 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole prevents the repair of DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole have been studied in various disease models. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole in lab experiments is its specificity for CHK1 inhibition. This allows researchers to study the effects of CHK1 inhibition without the potential off-target effects of other CHK1 inhibitors. However, one limitation of using 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more soluble analogs of 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole for use in experiments. Additionally, it may be beneficial to study the effects of combining 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has been described in a patent application. The synthesis involves a multi-step process that includes the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 2-pyrimidinylhydrazine to form a hydrazone intermediate. The hydrazone intermediate is then reacted with 1,2,4-oxadiazole-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has been shown to have potential therapeutic applications in various diseases. It has been studied in cancer research, where it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied in inflammation research, where it has been found to reduce inflammation in animal models. Additionally, it has been studied in neurodegenerative disease research, where it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
5-[(2-methyl-1H-indol-3-yl)methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-10-12(11-5-2-3-6-13(11)19-10)9-14-20-16(21-22-14)15-17-7-4-8-18-15/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPALAAQEIVXORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)


![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)



![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)